Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H17NO3 It is an ester derivative of carbamic acid, characterized by the presence of a 3-methoxyphenyl group and a 1,1-dimethylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester typically involves the reaction of 3-methoxybenzaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the 3-methoxyphenyl group and the ester functionality allows it to bind to active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl-, 3-methylphenyl ester: Similar structure but with a methyl group instead of a methoxy group.
Carbamic acid, phenyl-, 1-methylethyl ester: Similar ester functionality but with a phenyl group instead of a 3-methoxyphenyl group
Uniqueness
Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester is unique due to the presence of the 3-methoxyphenyl group, which imparts specific chemical properties and potential biological activity. This makes it distinct from other carbamate esters and valuable for various applications .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[(3-methoxyphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-9-10-6-5-7-11(8-10)16-4/h5-9H,1-4H3/b14-9+ |
InChI Key |
FNINBPYNKZZGFU-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/C1=CC(=CC=C1)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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